molecular formula C23H28N2OS2 B11644247 2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate

2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate

Cat. No.: B11644247
M. Wt: 412.6 g/mol
InChI Key: MUBXQDXKYHAJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a carbazole moiety and a dibutylcarbamothioyl group

Properties

Molecular Formula

C23H28N2OS2

Molecular Weight

412.6 g/mol

IUPAC Name

(2-carbazol-9-yl-2-oxoethyl) N,N-dibutylcarbamodithioate

InChI

InChI=1S/C23H28N2OS2/c1-3-5-15-24(16-6-4-2)23(27)28-17-22(26)25-20-13-9-7-11-18(20)19-12-8-10-14-21(19)25/h7-14H,3-6,15-17H2,1-2H3

InChI Key

MUBXQDXKYHAJEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)SCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of 9H-carbazole with ethanone derivatives under controlled conditions to introduce the ethanone group. Subsequent reactions with dibutylcarbamothioyl chloride in the presence of a base such as triethylamine can yield the final product. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the dibutylcarbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine). The reactions typically require specific solvents and temperature conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized carbazole derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The carbazole moiety can engage in π-π interactions with aromatic residues in proteins, while the dibutylcarbamothioyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE is unique due to the presence of both the carbazole and dibutylcarbamothioyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.